3-[[4-(3-Methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol
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Overview
Description
3-[[4-(3-Methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(3-Methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine scaffold.
Introduction of the anilino group: The anilino group is introduced through a nucleophilic substitution reaction, where an appropriate aniline derivative reacts with the pyrazolo[3,4-d]pyrimidine core.
Attachment of the propanol side chain: The final step involves the reaction of the intermediate compound with a suitable propanol derivative under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(3-Methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
3-[[4-(3-Methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including potential drug candidates.
Biology: It is studied for its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Medicine: The compound is investigated for its anticancer, anti-inflammatory, and antiviral properties, with the aim of developing new treatments for various diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 3-[[4-(3-Methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and the induction of cell death in cancer cells. Additionally, it can modulate the activity of receptors involved in inflammatory and immune responses, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
3-[[4-(3-Methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-Aminopyrazolo[3,4-d]pyrimidine: Known for its dual IGF1R/Src inhibitory activity and potential anticancer effects.
Pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: These compounds exhibit significant anti-proliferative activity against cancer cell lines.
CDK2 inhibitors: Pyrazolo[3,4-d]pyrimidine derivatives have been developed as CDK2 inhibitors with potent cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, leading to its diverse biological activities.
Properties
IUPAC Name |
3-[[4-(3-methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-22-15-13(10-18-22)14(20-16(21-15)17-7-4-8-23)19-11-5-3-6-12(9-11)24-2/h3,5-6,9-10,23H,4,7-8H2,1-2H3,(H2,17,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBRTWVHDLCJSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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